2-Ethylindazole;2,4,6-trinitrophenol
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Overview
Description
2-Ethylindazole: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
2-Ethylindazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a highly nitrated phenol and is known for its explosive properties. It has been used historically as a military explosive and in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent methods involve the use of transition metals like copper or palladium to catalyze the formation of indazoles from various precursors.
Industrial Production Methods: The industrial production of 2-ethylindazole typically involves large-scale synthesis using the Fischer indole synthesis method due to its efficiency and scalability .
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Sulfonation Followed by Nitration: An alternative method involves the sulfonation of phenol followed by nitration, which helps in moderating the reaction and improving yields.
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenol involves continuous or batch nitration processes. The continuous process is preferred for large-scale production due to its efficiency and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethylindazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 2-ethylindazole to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
- Oxidized derivatives
- Reduced forms of 2-ethylindazole
- Substituted indazole derivatives
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form picramic acid and other derivatives.
Substitution: It can undergo substitution reactions to form various picrate salts.
Common Reagents and Conditions:
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Reagents like metal salts (e.g., sodium picrate) are used.
Major Products:
- Picramic acid
- Various picrate salts
Scientific Research Applications
Chemistry and Biology:
- Used as a building block in the synthesis of pharmaceuticals.
- Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Medicine:
Industry:
- Used in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific properties .
Chemistry and Biology:
- Used as a reagent in chemical analysis and synthesis.
- Studied for its toxicological effects and environmental impact .
Medicine:
Industry:
- Used in the manufacture of explosives and munitions.
- Employed as a dye and in the synthesis of other chemicals .
Mechanism of Action
Mechanism:
- The biological activity of 2-ethylindazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Molecular Targets and Pathways:
- Targets include enzymes involved in inflammation and cancer pathways.
- Pathways affected include those related to cell proliferation and apoptosis .
Mechanism:
- The explosive properties of 2,4,6-trinitrophenol are due to its highly nitrated structure, which makes it prone to rapid decomposition and release of energy.
- Its biological effects are related to its ability to disrupt cellular processes and cause oxidative stress .
Molecular Targets and Pathways:
- Targets include cellular proteins and DNA.
- Pathways affected include those related to oxidative stress and cell damage .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar structure but with one less nitro group.
Trinitrotoluene (TNT): Similar nitrated structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
Properties
CAS No. |
61453-45-0 |
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Molecular Formula |
C15H13N5O7 |
Molecular Weight |
375.29 g/mol |
IUPAC Name |
2-ethylindazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H10N2.C6H3N3O7/c1-2-11-7-8-5-3-4-6-9(8)10-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2H2,1H3;1-2,10H |
InChI Key |
IVDTVFQHXZAVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC=CC2=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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